molecular formula C21H16N2O4S B2663903 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 536733-87-6

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2663903
CAS No.: 536733-87-6
M. Wt: 392.43
InChI Key: SGOZOJAHLUMJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. The thiazole ring is linked to a chromene-2-carboxamide moiety, which includes a 4-oxo functional group. Its design aligns with medicinal chemistry strategies that combine heterocyclic scaffolds (e.g., thiazole, chromene) to optimize properties such as solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-12-19(13-7-9-14(26-2)10-8-13)22-21(28-12)23-20(25)18-11-16(24)15-5-3-4-6-17(15)27-18/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOZOJAHLUMJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Chromene Synthesis: The chromene moiety can be prepared via the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.

    Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates through an amide bond formation, typically using coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the chromene and carboxamide moieties can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Variations

The compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Substituents/Modifications Biological Activity Reference
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide Thiazole + Chromene carboxamide 4-methoxyphenyl, 5-methyl, 4-oxo chromene Not explicitly stated
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide Thiazole + Hydrazine-azepine 4-methoxyphenyl, tetrahydroazepine Cardioprotective
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Cpd 9) Thiazole + Nitrothiophene 4-fluorophenyl, 5-methyl, nitrothiophene Antibacterial (narrow spectrum)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide) Oxadiazole + Benzamide 4-methoxyphenylmethyl, sulfamoylbenzamide Antifungal (vs. Fluconazole)
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate Isoxazole + Thiophene 5-methylthiophene, ethyl ester Intermediate in synthesis

Impact of Substituents on Activity

  • 4-Methoxyphenyl vs. For example, Compound 9 (4-fluorophenyl) exhibits antibacterial activity, while the 4-methoxyphenyl analog in shows cardioprotective effects, suggesting substituent-dependent target specificity .
  • Chromene vs. Nitrothiophene/Thiophene :
    The chromene carboxamide in the target compound introduces a planar, conjugated system distinct from the nitrothiophene in Compound 9 or the thiophene in . Chromenes are associated with anti-inflammatory and anticancer activities, whereas nitrothiophenes are linked to redox-modulating antibacterial effects .

  • Heterocycle Variation (Thiazole vs. Oxadiazole/Isoxazole): Thiazoles are known for kinase inhibition and antimicrobial activity, while oxadiazoles (e.g., LMM5) are often explored for antifungal applications due to their metabolic stability. Isoxazoles () are less common in therapeutic contexts but serve as intermediates in synthesizing bioactive molecules .

Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C20H17N3O4SC_{20}H_{17}N_{3}O_{4}S

The structure includes a thiazole ring, a chromene moiety, and a methoxyphenyl group, which are critical for its biological effects.

Anticancer Activity

Overview of Antitumor Properties

Research indicates that thiazole derivatives often exhibit potent anticancer activities. The presence of the thiazole ring in this compound is essential for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assessment : In vitro studies have shown that compounds similar to this compound possess IC50 values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its binding affinity and efficacy .
  • Structure-Activity Relationship (SAR) : The introduction of electron-donating groups such as methoxy at specific positions on the phenyl ring has been correlated with increased anticancer activity .

Antimicrobial Activity

Evaluation of Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Thiazole derivatives are known for their broad-spectrum antimicrobial activities.

  • Testing Against Bacterial Strains : Preliminary studies suggest that compounds with similar structures exhibit effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Mechanism Insights : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 1.61 to 23.30 µg/mL against cancer cell lines
AntimicrobialEffective against various bacterial strains

Q & A

Q. What are the standard synthetic routes for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide?

The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves:

  • Thiazole ring formation : Condensation of 4-methoxyphenyl-substituted thioureas with α-haloketones under reflux in ethanol, followed by cyclization to form the thiazole core .
  • Chromene-carboxamide coupling : The chromene-2-carboxylic acid is activated using coupling agents like POCl₃ or EDCI, followed by amide bond formation with the thiazol-2-amine intermediate .
  • Purification : Recrystallization from ethanol/water mixtures (4:1 v/v) yields pure product (melting point 160–162°C) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹, and NH stretches at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–175 ppm) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 409) and fragmentation patterns .

Q. How can solubility challenges be addressed for in vitro assays?

  • Co-solvent systems : Use DMSO:water (≤5% DMSO) or ethanol:PEG-400 mixtures to enhance aqueous solubility while maintaining biocompatibility .
  • pH adjustment : Ionizable groups (e.g., carboxamide) allow solubility modulation in buffered solutions (pH 6–8) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Thiazole modifications : Substituting the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) enhances bioactivity, as seen in related thiazole derivatives .
  • Chromene optimization : Introducing substituents at the 4-oxo position (e.g., halogens) improves metabolic stability and target binding .
  • Bioisosteric replacements : Replacing the methyl group on the thiazole with trifluoromethyl groups can alter pharmacokinetic profiles .

Q. What in vitro models are suitable for evaluating cardioprotective activity?

  • Hypoxia-reoxygenation assays : Use isolated rat cardiomyocytes or aortic smooth muscle cells to measure contractile response reduction under hypoxia. Compare efficacy against reference drugs like Levocarnitine (EC₅₀ values typically ≤10 µM) .
  • ROS scavenging assays : Quantify reactive oxygen species (ROS) inhibition using DCFH-DA probes in H9c2 cells .

Q. How can X-ray crystallography resolve structural ambiguities?

  • Data collection : Use single crystals grown via vapor diffusion (e.g., ethanol/ethyl acetate).
  • Refinement : Employ SHELXL for high-resolution refinement (R-factor ≤0.05). The thiazole and chromene planes typically exhibit dihedral angles of 15–25°, indicating π-π stacking potential .

Q. What strategies elucidate the compound’s mechanism of action?

  • Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., kinases or ion channels) .
  • Molecular docking : Simulate interactions with COX-2 or NF-κB pathways using AutoDock Vina (binding energy ≤−8 kcal/mol suggests high affinity) .

Q. How are stability and degradation profiles analyzed?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Kinetic stability : Calculate half-life (t₁/₂) in plasma using LC-MS/MS. Thiazole derivatives typically show t₁/₂ > 6 hours in human plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.